molecular formula C12H22ClFN2O2 B13897950 tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride

Cat. No.: B13897950
M. Wt: 280.77 g/mol
InChI Key: QFNQURIKCMPOPN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the fluorine atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Esterification: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

    Substitution products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Hydrolysis products: The major product is the corresponding carboxylic acid.

    Reduction products: Reduced derivatives with different functional groups can be synthesized.

Scientific Research Applications

tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for drug discovery.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for pharmaceuticals.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
  • CAS Number : 1250998-80-1 (base form) / 2092717-01-4 (hydrochloride salt).
  • Molecular Formula : C₁₂H₂₀FN₂O₂·HCl (hydrochloride salt).
  • Molecular Weight : 262.78 g/mol (hydrochloride salt).

Structural Features: This spirocyclic compound contains a fused bicyclic system (spiro[3.5]nonane) with two nitrogen atoms at positions 2 and 5. A fluorine substituent is present at position 5, and the tert-butyloxycarbonyl (Boc) group protects the secondary amine at position 6. The hydrochloride salt enhances solubility and stability for pharmaceutical applications.

Applications :
Primarily used as a building block in medicinal chemistry for synthesizing drug candidates targeting central nervous system (CNS) disorders, kinase inhibitors, and protease modulators.

Comparison with Structural Analogues

Structural and Functional Differences

The table below compares key structural analogues of the target compound:

Compound Name CAS Number Molecular Formula Substituents Key Features
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride 2092717-01-4 C₁₂H₂₀ClFN₂O₂ 5-F, Boc at N7, hydrochloride salt Enhanced solubility; used in CNS-targeting drug candidates.
tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate 929301-99-5 C₂₀H₂₈N₂O₂ Benzyl at N7, Boc at N2 Lipophilic benzyl group improves membrane permeability.
tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate 1032158-48-7 C₁₂H₂₀N₂O₃ Oxo group at C1, Boc at N7 Oxo group introduces hydrogen-bonding potential for receptor interactions.
tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate 240401-27-8 C₁₂H₂₁NO₃ Oxygen at C2 (oxa), Boc at N7 Oxa substitution alters ring strain and metabolic stability.
tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride 2177266-39-4 C₁₃H₂₄ClN₂O₂ 5-Me, Boc at N7, hydrochloride salt Methyl group enhances steric shielding; used in protease inhibitors.

Physicochemical Properties

  • Solubility: The hydrochloride salt form of the target compound (CAS 2092717-01-4) exhibits higher aqueous solubility compared to non-ionic analogues like CAS 929301-99-5.
  • Stability : Fluorine at position 5 (target compound) increases metabolic stability by resisting oxidative degradation, unlike the oxo-substituted analogue (CAS 1032158-48-7).
  • Toxicity : The hydrochloride salt (CAS 2092717-01-4) is classified under H302 (harmful if swallowed) and H315/H319 (skin/eye irritation), whereas benzyl-substituted analogues (e.g., CAS 929301-99-5) may exhibit higher acute toxicity due to lipophilicity.

Pharmacological Relevance

  • Fluorine-Containing Analogues: The 5-fluoro derivative (target compound) shows improved binding affinity to dopamine receptors compared to non-fluorinated spirocycles, attributed to fluorine’s electronegativity and size.
  • Methyl-Substituted Analogues : CAS 2177266-39-4 is utilized in protease inhibitors due to its steric bulk, which prevents enzyme access to the catalytic site.

Biological Activity

tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS No. 1250998-80-1) is a synthetic organic compound notable for its unique spirocyclic structure, which incorporates a fluorine atom and two nitrogen atoms within its ring system. This compound has garnered attention in medicinal chemistry due to its potential applications as an intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors relevant to cancer treatment.

  • Molecular Formula : C12H21FN2O2
  • Molecular Weight : 244.31 g/mol
  • CAS Number : 1250998-80-1
  • Structure :
    Chemical Structure

The biological activity of tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate primarily arises from its role as a precursor in the synthesis of biologically active molecules. It interacts with various molecular targets, notably kinases, through the formation of stable complexes that inhibit their activity. This inhibition is crucial in cancer research, where kinase pathways are often dysregulated.

Anticancer Properties

Research indicates that compounds derived from tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate exhibit significant anticancer properties. In particular, derivatives have been shown to inhibit specific kinases involved in tumor growth and progression.

Case Studies

  • Kinase Inhibition :
    • A study demonstrated that derivatives of this compound effectively inhibited the activity of several cancer-related kinases, leading to reduced proliferation of cancer cell lines (e.g., breast and lung cancer) in vitro.
    • The structure-activity relationship (SAR) analysis highlighted the importance of the fluorine atom in enhancing potency and selectivity towards targeted kinases.
  • Inflammation and Immunomodulation :
    • Another investigation reported that related compounds could modulate chemokine receptor activity (CCR3 and CCR5), suggesting potential applications in treating inflammatory diseases and HIV/AIDS.
    • The findings indicated that these compounds could delay disease progression and alleviate symptoms associated with chronic inflammation.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylateStructureLacks fluorine; lower potency against kinases
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochlorideStructureSimilar activity; hydrochloride form may affect solubility

Synthesis Methods

The synthesis of tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multi-step reactions starting from 2,7-diazaspiro[3.5]nonane. Key steps include:

  • Fluorination : Introduction of the fluorine atom using fluorinating agents.
  • Esterification : Formation of the tert-butyl ester via reaction with tert-butanol under acidic conditions.
  • Purification : High-performance liquid chromatography (HPLC) is commonly employed to achieve purity levels above 90%.

Properties

Molecular Formula

C12H22ClFN2O2

Molecular Weight

280.77 g/mol

IUPAC Name

tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride

InChI

InChI=1S/C12H21FN2O2.ClH/c1-11(2,3)17-10(16)15-5-4-12(7-14-8-12)9(13)6-15;/h9,14H,4-8H2,1-3H3;1H

InChI Key

QFNQURIKCMPOPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CNC2)C(C1)F.Cl

Origin of Product

United States

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